
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide
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Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H13Cl2N3O4S and its molecular weight is 426.27. The purity is usually 95%.
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Biological Activity
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14Cl2N4O3S
- Molecular Weight : 399.26 g/mol
- CAS Number : 891141-14-3
The compound features a dichlorophenyl group and an ethylsulfonyl moiety attached to a benzamide framework, which are crucial for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in various biochemical pathways. For instance, it has been suggested that oxadiazole derivatives can inhibit protein kinases and other enzymes related to cell signaling and proliferation.
- Interaction with Receptors : The structural components of the compound may enable it to bind selectively to certain receptors, modulating their activity and influencing cellular responses.
- Antioxidant Activity : Some studies indicate that oxadiazole derivatives possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Anticancer Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- A study reported that similar oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range .
- The presence of electron-withdrawing groups (like the dichlorophenyl group) enhances the anticancer activity by stabilizing the compound's interaction with target proteins involved in cancer progression .
Neuroprotective Effects
This compound may also have neuroprotective effects:
- In vitro studies have suggested that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could potentially improve cognitive functions in affected models .
Antimicrobial Activity
The compound's potential antimicrobial activity is another area of interest:
- Preliminary studies indicate that oxadiazole derivatives exhibit antibacterial properties against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Research Findings and Case Studies
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S/c1-2-27(24,25)14-6-4-3-5-11(14)15(23)20-17-22-21-16(26-17)12-9-10(18)7-8-13(12)19/h3-9H,2H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMPPEOGNVBFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.